molecular formula C9H8O4 B3321583 Methyl 2-formyl-6-hydroxybenzoate CAS No. 136192-84-2

Methyl 2-formyl-6-hydroxybenzoate

Cat. No.: B3321583
CAS No.: 136192-84-2
M. Wt: 180.16 g/mol
InChI Key: WDYYLHVXCSRDRG-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-hydroxybenzoate is an organic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol . It is a derivative of benzoic acid, specifically a methyl ester of 2-formyl-6-hydroxybenzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formyl-6-hydroxybenzoate typically involves the esterification of 2-formyl-6-hydroxybenzoic acid with methanol in the presence of an acid catalyst. One common method includes the use of sulfuric acid as a catalyst under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formyl-6-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-formyl-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, the formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further biochemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-formyl-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYYLHVXCSRDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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